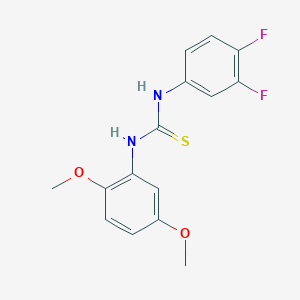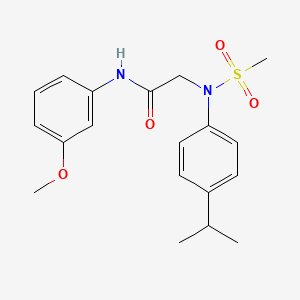![molecular formula C16H14ClN3O4 B5796576 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, CNPA has gained significant attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing its activity. PARP plays a crucial role in DNA repair, and inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cell death. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have a potent inhibitory effect on PARP activity, leading to accumulation of DNA damage and ultimately resulting in cell death. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potent inhibitory effect on PARP activity, making it a useful tool for studying DNA repair mechanisms. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, making it useful for studying the role of inflammation in disease. However, the limitations of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for research on 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential neuroprotective effects of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in neurodegenerative disorders. In addition, the role of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in modulating the immune response and its potential use in the treatment of autoimmune diseases warrants further investigation. Finally, the use of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in combination with other therapeutic agents, such as chemotherapy or radiation therapy, may enhance its anticancer properties and improve treatment outcomes.
合成方法
The synthesis of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with propionyl chloride to form 4-chloro-3-nitro-N-propionylbenzamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. The synthesis method of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been optimized to achieve high yields and purity, making it suitable for scientific research purposes.
科学研究应用
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting PARP, which plays a crucial role in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cancer cell death. 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders.
属性
IUPAC Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-4-3-5-12(9-11)19-16(22)10-6-7-13(17)14(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIOVKFDHZAZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)